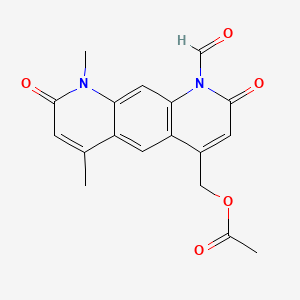
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is a complex organic compound with the molecular formula C18H16N2O5 and a molecular weight of 340.33 g/mol . This compound is known for its unique structure, which includes a pyridoquinoline core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the pyridoquinoline core followed by functional group modifications to introduce the carboxaldehyde and acetate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carboxaldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridoquinoline derivatives: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with a quinoline core, lacking the pyrido modification.
Carboxaldehyde derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Pyrido(3,2-g)quinoline-1(2H)carboxaldehyde, 8,9-dihydro-6,9-dimethyl-2,8-dioxo-4-(hydroxymethyl)-, acetate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
5978-63-2 |
|---|---|
Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methyl acetate |
InChI |
InChI=1S/C18H16N2O5/c1-10-4-17(23)19(3)15-7-16-14(6-13(10)15)12(8-25-11(2)22)5-18(24)20(16)9-21/h4-7,9H,8H2,1-3H3 |
InChI Key |
ZIIOVWNQBWGLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


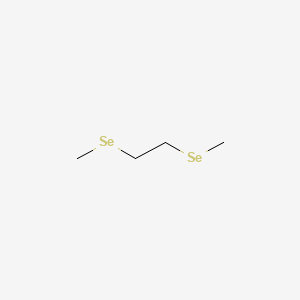

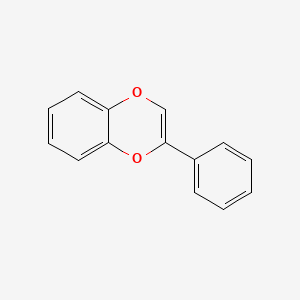
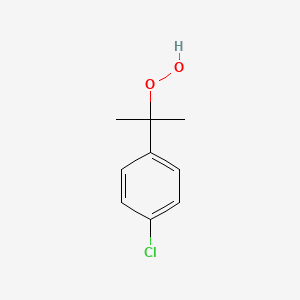

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
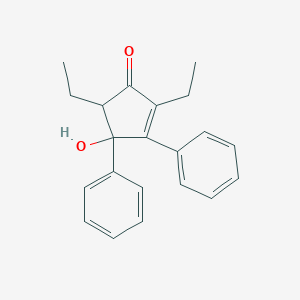
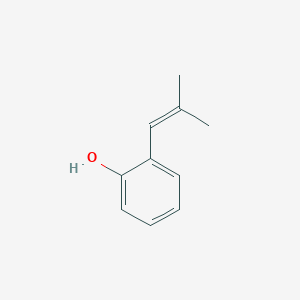
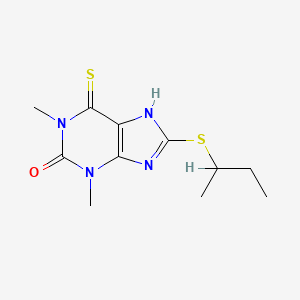
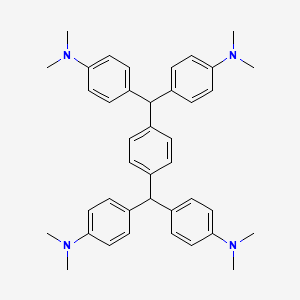
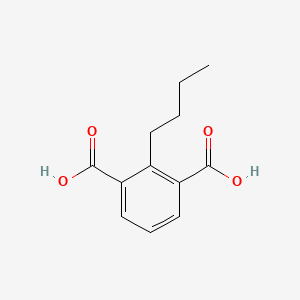
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
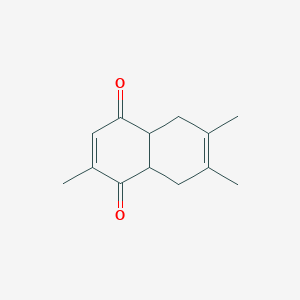
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
